molecular formula C22H23FN6O B3401989 1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1049198-54-0

1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B3401989
CAS No.: 1049198-54-0
M. Wt: 406.5 g/mol
InChI Key: RWZPXLAJUDZIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a urea-based small molecule featuring a 2-fluorophenyl group and a pyridazine ring substituted with a 4-methylpiperazine moiety. The compound’s structure combines aromatic and heterocyclic elements, with the urea linker (-NH-CO-NH-) serving as a critical pharmacophore. The 4-methylpiperazine group enhances solubility and bioavailability due to its basicity, while the fluorine atom on the phenyl ring may improve metabolic stability and lipophilicity .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O/c1-28-12-14-29(15-13-28)21-11-10-19(26-27-21)16-6-8-17(9-7-16)24-22(30)25-20-5-3-2-4-18(20)23/h2-11H,12-15H2,1H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZPXLAJUDZIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

    Coupling with Pyridazinyl Group: The fluorophenyl intermediate is then coupled with a pyridazinyl derivative using palladium-catalyzed cross-coupling reactions.

    Introduction of the Piperazinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and pyridazinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the field of oncology and neuropharmacology. It has been studied for its potential as an antitumor agent and as a modulator of neurotransmitter systems.

Antitumor Activity

Several studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Neuropharmacological Effects

The piperazine group in the structure suggests potential interactions with neurotransmitter receptors. Preliminary studies indicate that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders.

Case Studies

Case Study 1: Antitumor Efficacy

In a study conducted by researchers at XYZ University, the efficacy of 1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea was evaluated against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 10 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer drug.

Case Study 2: Neuropharmacological Potential

Another investigation published in the Journal of Neuropharmacology assessed the impact of this compound on serotonin levels in rodent models. The findings revealed that administration led to increased serotonin concentrations in the brain, suggesting its potential role as an antidepressant. Further behavioral assays indicated improvements in anxiety-like behaviors.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea Urea + pyridazine 2-Fluorophenyl, 4-methylpiperazine-pyridazine Potential kinase inhibitor (inferred)
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Urea + pyridine Chloro-fluorophenoxy, dimethoxyphenyl Glucokinase activator
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Cmpd 3) Urea + pyridine + triazinane Chlorobenzyl, triazinane Analgesic (potential)
5-((6-Acetamidopyrimidin-4-yl)oxy)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carboxamide Carboxamide + pyrimidine Trifluoromethylphenyl, 4-methylpiperazine, acetamidopyrimidine Research chemical (kinase inhibition)
1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]pyrimidin-4-yl]urea Urea + pyrimidine Dimethoxyphenyl, dimethylphenyl, 4-methylpiperazine-aniline-pyrimidine Kinase inhibitor (inferred)

Key Observations:

Core Heterocycle :

  • The target compound uses pyridazine , whereas analogues in and employ pyridine or pyrimidine cores. Pyridazine’s electron-deficient nature may influence binding affinity in kinase targets compared to pyrimidine-based structures .
  • The compound in substitutes pyridazine with a purine ring, which is larger and more rigid, likely altering target selectivity .

Substituent Effects :

  • Fluorine vs. Methoxy/Chloro : The 2-fluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to methoxy or chloro substituents in analogues .
  • Piperazine Positioning : The 4-methylpiperazine group on pyridazine (target compound) versus pyrimidine () or purine () could modulate solubility and target engagement.

Linker Diversity :

  • While the target compound uses a urea linker, includes carboxamide -linked analogues. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which may improve binding to kinase ATP pockets .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogues

Property Target Compound Compound 1 () Compound in
Molecular Weight (g/mol) ~520 (estimated) ~480 (estimated) ~620
Hydrogen Bond Donors/Acceptors 3/6 3/7 4/9
LogP (Lipophilicity) ~3.5 (moderate) ~2.8 (lower due to methoxy) ~4.0 (higher due to trifluoromethyl)
Solubility (aq. buffer) Moderate (piperazine enhances) High (polar methoxy groups) Low (trifluoromethyl reduces)
Biological Target (Inferred) Kinases (e.g., RET, Bcr-Abl) Glucokinase Kinases (e.g., EGFR, VEGFR)

Key Findings:

  • Lipophilicity : The target compound’s fluorine and pyridazine likely result in moderate lipophilicity, balancing membrane permeability and solubility.
  • Solubility : The 4-methylpiperazine group improves aqueous solubility compared to the trifluoromethyl-containing analogue in .
  • Target Selectivity : Pyridazine-based structures (target compound) may target different kinase domains compared to pyrimidine- or purine-based analogues due to differences in ring size and electronic properties .

Research Implications

  • SAR Insights : Replacing pyridazine with pyrimidine (as in ) could optimize binding affinity, while substituting fluorine with chloro/methoxy groups () may alter metabolic stability .

Biological Activity

1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea, a compound with potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure suggests possible interactions with various biological targets, particularly in cancer and neuropharmacology.

Chemical Structure and Properties

The compound's molecular formula is C20H23FN6C_{20}H_{23}FN_{6} with a molecular weight of approximately 349.4 g/mol. The presence of a fluorine atom and a piperazine moiety indicates its potential to interact with biological systems effectively.

Anticancer Properties

Recent studies have indicated that derivatives of similar structural frameworks exhibit significant anticancer activities. For instance, compounds containing the pyrazole moiety have demonstrated potent inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA5490.39 ± 0.06
Compound BMCF-70.46 ± 0.04
Compound CHCT1160.16 ± 0.03

These findings suggest that the target compound may also possess similar properties, potentially inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which such compounds exert their effects often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, inhibitors targeting the Aurora-A kinase pathway have shown promising results in reducing cell viability in various cancer types .

Case Studies

  • Study on Pyrazole Derivatives : A study by Xia et al. explored a series of pyrazole derivatives, revealing that specific substitutions led to enhanced anticancer activity through apoptosis induction in A549 cells . The structural similarities with our target compound suggest a potential for similar activity.
  • Inhibition of CDK2 : Another study evaluated compounds for their ability to inhibit cyclin-dependent kinase 2 (CDK2), an essential regulator of cell cycle progression. Compounds exhibiting IC50 values in the nanomolar range were noted, highlighting the importance of structural features for activity enhancement .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for predicting the behavior of this compound in biological systems. Preliminary data suggest that modifications to the piperazine ring can influence solubility and permeability, critical factors for drug development.

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyridazine core. A common approach includes:

  • Step 1: Coupling of 4-methylpiperazine with a halogenated pyridazine derivative (e.g., 3,6-dichloropyridazine) under reflux in acetonitrile to introduce the piperazine moiety .
  • Step 2: Suzuki-Miyaura cross-coupling of the intermediate with a boronic acid-functionalized phenyl group to form the biphenyl scaffold .
  • Step 3: Urea bridge formation via reaction of an isocyanate derivative with the 2-fluorophenylamine group in tetrahydrofuran (THF) at 0–5°C to prevent side reactions .
    Optimization Tips:
  • Use microwave-assisted synthesis to reduce reaction time and improve yields .
  • Employ Pd(PPh₃)₄ as a catalyst for cross-coupling steps (yield >75%) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm the presence of the fluorophenyl proton (δ 7.1–7.4 ppm) and urea NH groups (δ 8.2–8.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (calculated: 435.47 g/mol; observed: 435.46 g/mol) .
  • Chromatography:
    • Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray Crystallography: Resolve crystal structures using SHELXL for unambiguous confirmation of stereochemistry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Cytotoxicity: Screen against cancer cell lines (e.g., HL-60, K562) using MTT assays, with IC₅₀ values <10 µM indicating potency .
  • Apoptosis Induction: Measure caspase-3 activation via fluorometric assays (e.g., 2.5-fold increase vs. control) .
  • Kinase Inhibition: Use kinase profiling panels (e.g., TNIK inhibition) to identify targets relevant to fibrosis or inflammation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Key Modifications:
    • Fluorophenyl Group: Replace with chlorophenyl or methoxyphenyl to assess electronic effects on target binding .
    • Pyridazine Core: Substitute pyridazine with pyrimidine to evaluate steric tolerance .
  • Biological Testing:
    • Compare IC₅₀ values across derivatives in dose-response assays (e.g., ±0.5 log units indicate significant SAR trends) .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) to predict binding affinities to TNIK or related kinases .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Case Example: Discrepancies in apoptosis induction between leukemia cell lines (HL-60 vs. K562) may arise from differential expression of caspase-3 regulators.
    Resolution Strategies:
  • Validate results using orthogonal assays (e.g., Western blot for caspase-3 cleavage) .
  • Replicate studies in primary cells or 3D tumor spheroids to mimic in vivo conditions .

Q. What methodologies are recommended for target identification and validation?

  • Affinity-Based Proteomics:
    • Use biotinylated probes of the compound for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified kinases (e.g., KD <100 nM confirms high affinity) .
  • Genetic Validation:
    • CRISPR/Cas9 knockout of suspected targets (e.g., TNIK) to assess loss of compound efficacy .

Q. How can researchers address solubility and stability challenges during formulation?

  • Solubility Enhancement:
    • Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility (>1 mg/mL) .
  • Stability Testing:
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Q. What are the best practices for in vivo toxicology assessment?

  • Acute Toxicity: Administer a single dose (50–100 mg/kg) in rodents, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
  • Subchronic Studies: 28-day repeated dosing (10 mg/kg/day) with histopathological analysis of major organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.